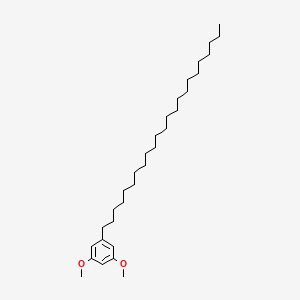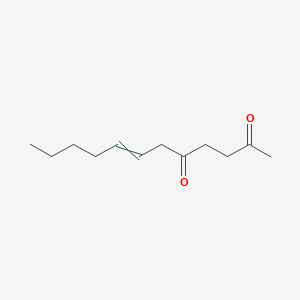
Dodec-7-ene-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-7-ene-2,5-dione is an organic compound with the molecular formula C12H20O2 It is characterized by a twelve-carbon chain with a double bond at the seventh position and two ketone groups at the second and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodec-7-ene-2,5-dione can be synthesized through several methods. One common approach involves the aldol condensation of heptanal with acetone, followed by dehydration to form the double bond. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as zeolites or metal oxides can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups. Reagents such as Grignard reagents or organolithium compounds are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Grignard reagents, organolithium compounds, typically under anhydrous conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted ketones or alcohols.
Scientific Research Applications
Dodec-7-ene-2,5-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and alkenes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism by which Dodec-7-ene-2,5-dione exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the double bond and ketone groups are key sites for interaction with oxidizing agents. In reduction reactions, the ketone groups are reduced to alcohols or alkanes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Dodec-5-ene-2,5-dione: Similar structure but with the double bond at the fifth position.
Dodec-7-ene-3,6-dione: Similar structure but with ketone groups at the third and sixth positions.
Dodec-7-ene-2,4-dione: Similar structure but with ketone groups at the second and fourth positions.
Uniqueness: Dodec-7-ene-2,5-dione is unique due to the specific positioning of its double bond and ketone groups, which confer distinct reactivity and properties. This makes it particularly valuable in certain synthetic applications where these functional groups are required in specific positions.
Properties
CAS No. |
113810-81-4 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
dodec-7-ene-2,5-dione |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-12(14)10-9-11(2)13/h6-7H,3-5,8-10H2,1-2H3 |
InChI Key |
FQKVLBWYRHBCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCC(=O)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


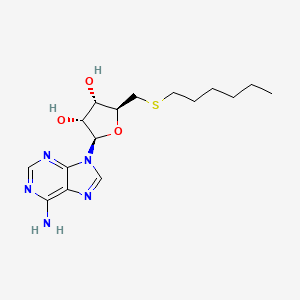
![11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile](/img/structure/B14291918.png)
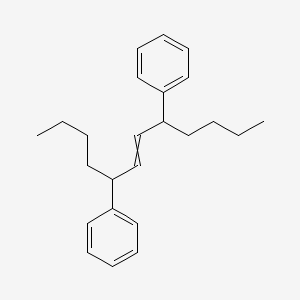
![[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid](/img/structure/B14291931.png)
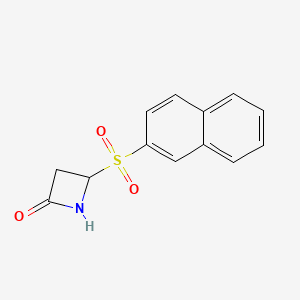
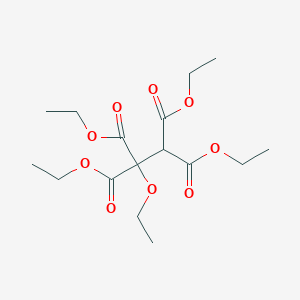
![1-Phenyl-1H-naphtho[2,1-b]pyran](/img/structure/B14291960.png)
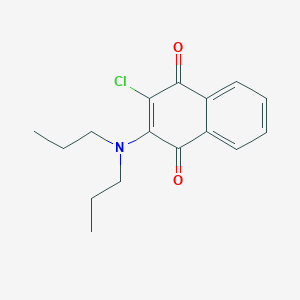

![Phenyl bis[2-(1-phenylethyl)phenyl] phosphate](/img/structure/B14291976.png)
![2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14291983.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-](/img/structure/B14291988.png)

